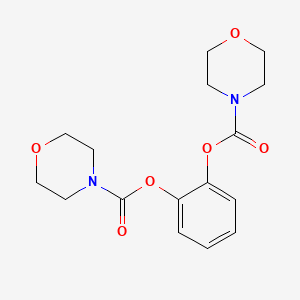

![molecular formula C22H26N2O3 B5304237 butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate](/img/structure/B5304237.png)

butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

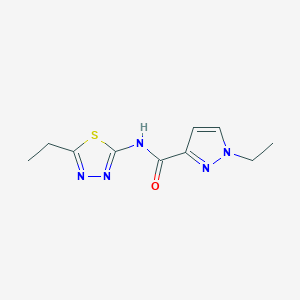

Butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate, also known as BMDA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.

Mechanism of Action

Butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate is able to detect ROS through a process known as oxidation-induced fluorescence (OIF). In the presence of ROS, butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate undergoes a reaction that results in the formation of a fluorescent product. This fluorescence can then be detected and measured, providing information about the levels of ROS present in the cell.

Biochemical and Physiological Effects:

butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate has been shown to have minimal toxicity and does not interfere with cellular processes. It has also been demonstrated to be membrane-permeable, allowing it to enter cells and detect ROS in various cellular compartments.

Advantages and Limitations for Lab Experiments

One advantage of using butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate in lab experiments is its ability to detect ROS in real-time, providing researchers with a dynamic view of cellular processes. However, butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate has limitations in terms of its specificity, as it is not able to distinguish between different types of ROS. Additionally, butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate requires specialized equipment and expertise for detection and analysis.

Future Directions

For butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate research include the development of more specific ROS probes, as well as the application of butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate in the study of disease processes and drug discovery. Additionally, research is needed to further understand the mechanisms of action of butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate and its potential applications in various scientific fields.

In conclusion, butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate is a synthetic compound that has shown promise in scientific research due to its ability to act as a fluorescent probe for the detection of ROS in living cells. While butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate has limitations, it has potential applications in various scientific fields and is an area of active research.

Synthesis Methods

Butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate can be synthesized through a multi-step process involving the reaction of butyl acrylate with benzoyl chloride, followed by the reaction of the resulting product with 4-(dimethylamino)aniline. The final product is obtained through purification and isolation steps.

Scientific Research Applications

Butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate has been utilized in various scientific research studies due to its ability to act as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate has also been used as a tool to study the mechanism of action of various enzymes and proteins, as well as to investigate the effects of ROS on cellular processes.

properties

IUPAC Name |

butyl (E)-2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-4-5-15-27-22(26)20(23-21(25)18-9-7-6-8-10-18)16-17-11-13-19(14-12-17)24(2)3/h6-14,16H,4-5,15H2,1-3H3,(H,23,25)/b20-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFQOXXUWMFLBP-CAPFRKAQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=CC1=CC=C(C=C1)N(C)C)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)/C(=C\C1=CC=C(C=C1)N(C)C)/NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

butyl (E)-2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5304154.png)

![2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol](/img/structure/B5304161.png)

![N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5304172.png)

![2-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethanol](/img/structure/B5304185.png)

![N-[rel-(1R,3R)-3-aminocyclopentyl]-4-methoxy-5,6,7,8-tetrahydro-1-naphthalenesulfonamide hydrochloride](/img/structure/B5304193.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-ethylphenyl)urea](/img/structure/B5304200.png)

![4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5304238.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-N'-(4-methylphenyl)urea](/img/structure/B5304247.png)

![N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5304254.png)